5-Chloro-6-methylpyridine-3-methanol
Description
5-Chloro-6-methylpyridine-3-methanol (CAS: 132865-53-3) is a pyridine derivative characterized by a chlorine atom at position 5, a methyl group at position 6, and a hydroxymethyl (-CH2OH) substituent at position 3 on the pyridine ring. Its systematic IUPAC name is (5-Chloro-6-methoxypyridin-3-yl)methanol, though it is also referred to as 5-Chloro-3-hydroxymethyl-6-methoxypyridine and other synonyms . The compound’s molecular formula is C8H9ClNO2 (molecular weight: 173.6 g/mol). Its structural features make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules with tailored electronic and steric properties.
Properties
IUPAC Name |
(5-chloro-6-methylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-7(8)2-6(4-10)3-9-5/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNHSDCFCPDBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methylpyridine-3-methanol can be achieved through several synthetic routes. One common method involves the chlorination of 6-methylpyridine-3-methanol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where 5-chloro-6-methylpyridine is coupled with a boronic acid derivative of methanol in the presence of a palladium catalyst and a base. This method offers mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process, reducing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methylpyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-6-methylpyridine-3-carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-methylpyridine-3-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methylpyridine-3-methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Substituent Variations in Pyridine Methanol Derivatives
The following table highlights key structural analogs of 5-Chloro-6-methylpyridine-3-methanol, emphasizing differences in substituent positions and functional groups:
Key Observations :
- Substituent Position: The position of chlorine and hydroxymethyl groups significantly impacts electronic properties.
- Methoxy groups (e.g., in the 2-methoxy analog ) enhance polarity, while isopropyloxy (in the 6-isopropyloxy analog ) increases lipophilicity.
Physicochemical and Spectral Properties
- IR Spectroscopy: Hydroxymethyl groups typically exhibit O-H stretches near 3050–3600 cm⁻¹ and C-O stretches around 1050–1250 cm⁻¹. For example, the target compound’s IR spectrum may resemble the 1676 cm⁻¹ carbonyl stretch observed in related pyridazinones .
- NMR Data: In analogs like (5-Chloro-2-methoxypyridin-3-yl)methanol, aromatic protons resonate at δ 6.8–8.5 ppm, while hydroxymethyl protons appear at δ 3.5–4.5 ppm .
- Solubility : Methoxy and hydroxymethyl groups improve aqueous solubility, whereas chloro and bromo substituents reduce it. The isopropyloxy analog is likely more soluble in organic solvents.
Biological Activity
5-Chloro-6-methylpyridine-3-methanol is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound (C₆H₇ClN₂O) features a pyridine ring with a chlorine atom at the 5-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position. This unique structure contributes to its chemical reactivity and biological activity, making it of interest in pharmaceutical and agrochemical applications.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Studies report minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
- Antifungal Activity : It also demonstrates antifungal properties against pathogens such as Candida albicans, with MIC values suggesting its potential use in treating fungal infections .
- Cytotoxic Effects : Preliminary studies suggest that the compound may possess cytotoxic effects against cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The chlorine and hydroxymethyl groups likely influence its binding affinity to enzymes or receptors, modulating their activity. The hydroxymethyl group can undergo oxidation to form carboxylic acids, potentially enhancing its reactivity and biological activity.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Chlorination : Starting from 6-methylpyridine-3-carboxylic acid treated with thionyl chloride introduces the chlorine atom at the 5-position.
- Reduction : The resulting chlorinated compound can be reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the desired alcohol.
Antibacterial Studies
A study evaluated the antibacterial activity of various derivatives of pyridine compounds, including this compound. The results indicated that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
Antifungal Activity
In another investigation focusing on antifungal properties, this compound was tested against several fungal strains. The compound demonstrated notable antifungal activity with MIC values indicating its potential as an antifungal agent .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 6-Chloro-5-methylpyridin-3-amine | 38186-82-2 | 0.94 | Amino group instead of hydroxymethyl group |
| 6-Chloro-4-methylpyridin-3-amine | 66909-38-4 | 0.94 | Different substitution pattern on pyridine ring |
| 2-Chloro-3-methyl-5-nitropyridine | 22280-56-4 | 0.79 | Contains a nitro group, altering reactivity |
The unique combination of chlorine and hydroxymethyl functionalities in this compound distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
